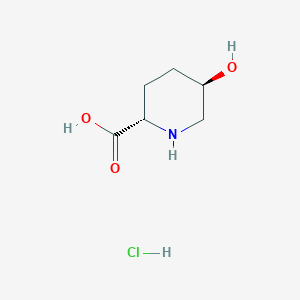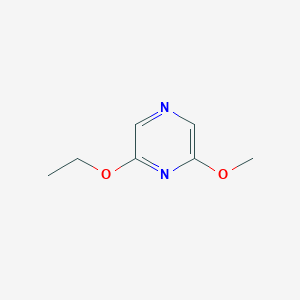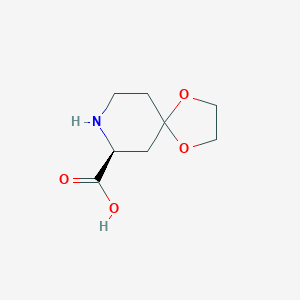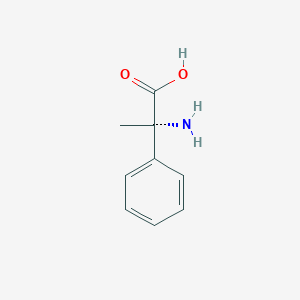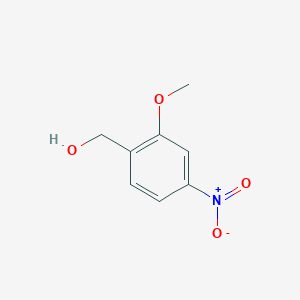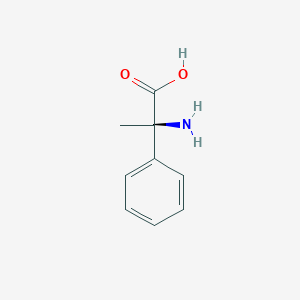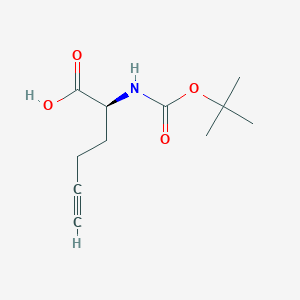
6-Acetyl-2(3H)-benzothiazolone
説明
6-Acetyl-2(3H)-benzothiazolone, also known as 6-acetyl-2,3-dihydro-1,3-benzoxazol-2-one, is an organic compound with the molecular formula C9H7NO3 . It is commonly used in research and development .
Molecular Structure Analysis
The molecular structure of 6-Acetyl-2(3H)-benzothiazolone consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI Key is QXBNAXVXLAHDTE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Acetyl-2(3H)-benzothiazolone is a solid substance . It has a density of 1.3±0.1 g/cm3 . The compound has a molar refractivity of 44.3±0.3 cm3, and a polar surface area of 55 Å2 . Its melting point ranges from 231.0 to 240.0°C .科学的研究の応用
Synthesis and Analgesic Properties
A series of novel 6-substituted-2(3H)-benzothiazolones were synthesized, with a focus on their potential as analgesic agents. The most active compound in this series was 6-benzoyl-2(3H)-benzothiazolone, demonstrating superior analgesic activity compared to acetylsalicylic acid in various in vivo tests, suggesting a new type of antinociceptive agent (Yous et al., 2001).
Apoptosis Induction in Leukemia Cells
Research involving 2-Acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), a synthetically prepared benzothiazole derivative, showed its effectiveness in inducing apoptosis in human leukemia HL60 and U937 cells. This process involved mitochondrial/caspase 9/caspase 3-dependent pathways, highlighting benzothiazole's potential in cancer treatment (Repický et al., 2009).
Allelochemical Biomimetics
The synthesis of 4-acetyl-2(3H)-benzothiazolone was developed to create a biomimetic analogue of benzoxazolone allelochemicals. This compound could contribute to understanding and mimicking natural chemical interactions in ecosystems (Gerova et al., 2017).
Lipid-Lowering Effects
6-Benzoyl-2(3H)-benzothiazolone was identified as a potent compound in lowering lipid levels in mice, showing favorable comparisons with the standard drug fenofibrate. This discovery opens avenues for new treatments in hypercholesterolemia (Yous et al., 2005).
Antitumor Properties
2-(4-Aminophenyl) benzothiazole and its analogues represent a selective class of antitumor agents. These compounds, in nanomolar ranges, inhibit the growth of various human-derived tumor cell lines, indicating their potential in cancer therapy (Dubey et al., 2006).
Cholinesterase Inhibition
Benzothiazolone derivatives were evaluated for their inhibitory activity against cholinesterases, showing potential as treatment agents for Alzheimer’s disease. Certain compounds significantly inhibited butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), with implications for neurodegenerative diseases (Alagöz et al., 2022).
Metabolic Stability Improvement
Studies on various 6,5-heterocycles, including benzothiazole derivatives, aimed to improve metabolic stability in pharmacological applications, particularly in the context of dual inhibitors for PI3K/mTOR signaling pathways (Stec et al., 2011).
Anticonvulsant Activity
A range of aminobenzothiazole derivatives were synthesized and tested for anticonvulsant properties, revealing significant potential as anticonvulsant agents, especially in comparison to standard drugs like phenytoin (Amnerkar & Bhusari, 2010).
Schistosomicidal Activity
Benzothiazol-2-yl-dithiocarbamates and their copper complexes showed promising schistosomicidal activity, indicating their potential as a new class of potent agents against Schistosoma mansoni (Mahran et al., 2007).
Pharmaceutical Agent Synthesis
Benzothiazolone-based Schiff bases were synthesized and characterized, showing potential as pharmaceutically active agents. This research contributes to the development of novel therapeutic compounds (Chabane et al., 2017).
Safety and Hazards
特性
IUPAC Name |
6-acetyl-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-5(11)6-2-3-7-8(4-6)13-9(12)10-7/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRAIEFXNRTICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351021 | |
| Record name | 6-Acetyl-2(3H)-benzothiazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-2(3H)-benzothiazolone | |
CAS RN |
133044-44-7 | |
| Record name | 6-Acetyl-2(3H)-benzothiazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 133044-44-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis method used for (E)-3-Methyl-6-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2(3H)-benzothiazolone and how does it relate to 6-acetyl-2(3H)-benzothiazolone?
A1: The research article [] describes the synthesis of (E)-3-Methyl-6-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2(3H)-benzothiazolone. Importantly, this synthesis utilizes 6-acetyl-2(3H)-benzothiazolone as a starting material, reacting it with 3,4,5-trimethoxyacetophenone via an aldol condensation reaction. The ability to conduct this reaction under both acidic and basic conditions highlights the versatility of 6-acetyl-2(3H)-benzothiazolone as a building block for more complex molecules. This synthesis strategy showcases the potential of 6-acetyl-2(3H)-benzothiazolone as a valuable precursor in organic synthesis, particularly for developing compounds with extended conjugated systems, which often exhibit interesting optical and electronic properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








